molecular formula C16H13N5O3 B2429644 methyl 2-(4-(1H-tetrazol-1-yl)benzamido)benzoate CAS No. 352678-55-8

methyl 2-(4-(1H-tetrazol-1-yl)benzamido)benzoate

Cat. No.: B2429644
CAS No.: 352678-55-8
M. Wt: 323.312
InChI Key: GKLCSNUFWOSRNB-UHFFFAOYSA-N
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Description

Methyl 2-(4-(1H-tetrazol-1-yl)benzamido)benzoate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound is characterized by the presence of a tetrazole ring, which is known for its unique chemical properties and biological activities.

Mechanism of Action

Target of Action

Similar compounds have been found to target tubulin and tumor cell lines . Tubulin is a protein that is crucial for cell division and maintaining cell structure. Tumor cell lines are cells that have been cultured from a tumor and are used in cancer research.

Mode of Action

It is suggested that similar compounds bind to the colchicine binding site of the tubulin , inhibiting tubulin polymerization, which is a crucial process in cell division. This interaction could lead to the induction of apoptosis in certain cell lines .

Pharmacokinetics

The compound’s cytotoxic activities against tumor cell lines suggest it may have good cellular uptake .

Result of Action

The compound has been found to have cytotoxic activities against tumor cell lines . It may induce apoptosis in certain cell lines , which could potentially lead to the death of cancer cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-(1H-tetrazol-1-yl)benzamido)benzoate typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using various methods, such as the reaction of an amine with sodium azide and triethyl orthoformate under acidic conditions.

    Coupling Reaction: The tetrazole derivative is then coupled with a benzamido compound through a condensation reaction, often using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial practices include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(1H-tetrazol-1-yl)benzamido)benzoate undergoes various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides under specific conditions.

    Reduction: Reduction of the tetrazole ring can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamido group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Tetrazole N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamido derivatives.

Scientific Research Applications

Methyl 2-(4-(1H-tetrazol-1-yl)benzamido)benzoate has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antibacterial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Methyl 2-(4-(1H-tetrazol-1-yl)benzamido)benzoate can be compared with other similar compounds, such as:

    Tetrazole Derivatives: These compounds share the tetrazole ring structure and exhibit similar biological activities.

    Benzamido Derivatives: Compounds with benzamido groups also show comparable chemical reactivity and applications.

Unique Features

    Tetrazole Ring: The presence of the tetrazole ring imparts unique chemical properties, such as enhanced stability and bioavailability.

    Biological Activity: The combination of the tetrazole and benzamido groups results in a compound with diverse and potent biological activities.

List of Similar Compounds

  • 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids
  • 2-(1H-1,2,4-triazol-1-yl)terephthalic acid

Properties

IUPAC Name

methyl 2-[[4-(tetrazol-1-yl)benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O3/c1-24-16(23)13-4-2-3-5-14(13)18-15(22)11-6-8-12(9-7-11)21-10-17-19-20-21/h2-10H,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKLCSNUFWOSRNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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